N-(1-Cyclohexen-1-yl)benzenesulfonamide
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Overview
Description
Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) is a chemical compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . This compound is characterized by the presence of a benzenesulfonamide group attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) typically involves the reaction of benzenesulfonyl chloride with cyclohexenylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer research .
Comparison with Similar Compounds
Benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) can be compared with other similar compounds such as:
Benzenesulfonamide: Lacks the cyclohexene ring, making it less complex.
Cyclohexenylamine: Lacks the benzenesulfonamide group, resulting in different chemical properties.
Sulfonamides: A broader class of compounds with varying substituents on the sulfonamide group.
The uniqueness of benzenesulfonamide, N-1-cyclohexen-1-yl- (9CI) lies in its combined structural features, which contribute to its specific chemical and biological activities.
Properties
CAS No. |
339551-79-0 |
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Molecular Formula |
C12H15NO2S |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h2,5-7,9-10,13H,1,3-4,8H2 |
InChI Key |
VRCLPTSRBYAVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)NS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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